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Compound of Interest

Compound Name: AVE-0118

Cat. No.: B1666140 Get Quote

An In-depth Examination of the Electrophysiological Properties and Therapeutic Potential of a

Multi-Ion Channel Blocker

This technical guide provides a comprehensive overview of AVE-0118, a potassium channel

blocker with significant potential in cardiovascular and respiratory research. This document is

intended for researchers, scientists, and drug development professionals, offering detailed

information on its physicochemical properties, mechanism of action, and experimental data.

Physicochemical Properties
Property Value Reference

CAS Number 498577-53-0 [1]

Molecular Formula C₃₀H₂₉N₃O₃ [1]

Molecular Weight 479.58 g/mol [1]

Exact Mass 479.2209 [1]

Mechanism of Action
AVE-0118 is a pharmacological agent known to interact with multiple ion channels, leading to

its diverse electrophysiological effects. Its primary mechanism involves the blockade of several

potassium channels, with a notable impact on the ultrarapid delayed rectifier potassium current

(IKur), the transient outward current (Ito), and the acetylcholine-mediated potassium current

(IK,ACh)[2][3][4].
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Notably, AVE-0118's atrial-selective effects are attributed to its potent inhibition of the Kv1.5

potassium channel, the molecular basis for IKur, which is predominantly expressed in the atria

compared to the ventricles[3][4]. This selective action contributes to the prolongation of the

atrial effective refractory period (ERP) without significantly affecting the QT interval, a key

differentiator from other antiarrhythmic agents that may carry a risk of ventricular

proarrhythmia[3][5][6].

Further research has revealed that AVE-0118 also inhibits the cardiac sodium channel SCN5A,

contributing to its antiarrhythmic properties by reducing the maximum rate of rise of the action

potential upstroke (Vmax)[7]. This multi-channel blocking activity underscores its complex and

potentially pathology-specific effects, particularly in the context of atrial fibrillation (AF)[8].
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Caption: Interaction of AVE-0118 with key cardiac ion channels.
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Quantitative Data
Inhibitory Concentrations (IC₅₀)

Channel/Current IC₅₀ (µM) Reference

Kv1.5 (IKur) 1.1 [9]

Ito 3.4 [9]

IK,ACh 4.5 [9]

IKr 8.4 [9]

Electrophysiological Effects in Canine Atrial
Preparations

Parameter Condition
Effect of AVE-0118
(10 µM)

Reference

Effective Refractory

Period (ERP)
- Prolonged (p<0.001) [7]

Action Potential

Duration (APD₇₀)
- No significant change [7]

Vmax -
Decreased by 15%

(p<0.05)
[7]

Effects on Atrial and Ventricular Refractoriness in
Anesthetized Pigs
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Parameter
Dose of AVE-0118
(i.v.)

Effect Reference

Atrial ERP 0.5 and 1 mg/kg
Dose-dependent

prolongation
[4]

Left Atrial Vulnerability

(LAV)
0.5 and 1 mg/kg 100% inhibition [4]

Corrected QT (QTc)

Interval
Up to 1 mg/kg No effect [4]

Experimental Protocols
In Vitro Electrophysiology in Canine Cardiac Tissue
Objective: To determine the effects of AVE-0118 on action potential parameters in isolated

canine atrial and ventricular tissues.

Methodology:

Tissue Preparation: Right atrial and ventricular tissues are isolated from canine hearts and

coronary-perfused or superfused.

Electrophysiological Recordings: Standard microelectrode techniques are used to record

action potentials. Parameters measured include Action Potential Duration at 70% and 90%

repolarization (APD₇₀, APD₉₀), Effective Refractory Period (ERP), and the maximum rate of

rise of the action potential upstroke (Vmax).

Drug Application: AVE-0118 is added to the perfusate in a stepwise manner, with

concentrations typically ranging from 5.0 to 10.0 µM. A minimum of 20 minutes is allowed at

each concentration before recordings are made.

Data Analysis: Changes in APD, ERP, and Vmax are measured and compared to baseline

control conditions. Statistical significance is determined using appropriate tests.[7]

Experimental Workflow for In Vitro Electrophysiology
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Caption: Workflow for assessing AVE-0118 effects on canine cardiac tissue.
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In Vivo Model of Atrial Fibrillation in Goats
Objective: To evaluate the efficacy of AVE-0118 in restoring atrial contractility after

cardioversion from atrial fibrillation.

Methodology:

Animal Instrumentation: Goats are chronically instrumented with epicardial electrodes, a right

atrial pressure transducer, and piezoelectric crystals to measure right atrial diameter.

Induction of Atrial Fibrillation: Atrial fibrillation is induced and maintained.

Cardioversion and Drug Administration: After a period of AF, cardioversion to sinus rhythm is

performed. AVE-0118 is then administered intravenously.

Measurement of Atrial Contractility: Atrial contractility is measured and compared to baseline

values before and after drug administration.

Electrophysiological Monitoring: Ventricular electrophysiological parameters, including the

QT interval, are monitored to assess for proarrhythmic effects.[5]

Investigation of Upper Airway Collapsibility in
Anesthetized Pigs
Objective: To investigate the effect of AVE-0118 on upper airway mechanoreceptors and its

potential for treating obstructive sleep apnea.

Methodology:

Animal Preparation: Pigs are anesthetized with urethane-α-chloralose.

Drug Administration: A slow-release formulation of AVE-0118 is administered nasally at

varying doses (e.g., 1, 3, and 10 mg per nostril). A control group receives a vehicle.

Measurement of Upper Airway Collapsibility: The collapsibility of the upper airway is

assessed by applying negative pressure.
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Electromyography (EMG): Genioglossus (GG) EMG activity is monitored to assess the

activation of upper airway mechanoreceptors. A shift in the mechanoreceptor threshold to

less negative pressures indicates sensitization.[10]

This guide synthesizes key technical data and experimental methodologies related to AVE-
0118, providing a foundation for further research and development in its therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [AVE-0118: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666140#ave-0118-cas-number-and-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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